2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity. These properties can provide important information about how the compound behaves under different conditions .Scientific Research Applications
Anticancer Applications
The design, synthesis, and in vitro evaluation of certain derivatives related to pyrimidine and pyrazolo[1,5-a]pyrimidine structures have been explored for their anticancer activities. For instance, certain compounds demonstrated appreciable cancer cell growth inhibition against a range of cancer cell lines, highlighting the potential of pyrimidine derivatives as anticancer agents (Al-Sanea et al., 2020).
Antimicrobial Applications
A series of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, have been synthesized and evaluated for their antimicrobial properties. Many of these compounds exhibited good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, which are used as reference drugs (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products have been synthesized and shown to possess anti-inflammatory and analgesic activities. These compounds were also evaluated for their COX-1/COX-2 inhibition capabilities, with some displaying significant selectivity and efficacy (Abu‐Hashem et al., 2020).
Synthesis and Chemical Reactivity
The synthesis and evaluation of the chemical reactivity of pyrimidine derivatives have been extensively studied, offering insights into the construction of nitrogen heterocyclic compounds and their potential biological activities. These studies contribute to the understanding of the chemical behavior and applications of pyrimidine-based compounds in medicinal chemistry (Farouk et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O3/c1-34-12-11-30-15-28-21-17(16-7-3-2-4-8-16)13-31(22(21)23(30)33)14-20(32)29-19-10-6-5-9-18(19)24(25,26)27/h2-10,13,15H,11-12,14H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAUHABOUNFDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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